molecular formula C12H11BrN4O B15081511 N'-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

N'-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B15081511
M. Wt: 307.15 g/mol
InChI Key: QMBZBTAHYJFDRP-VGOFMYFVSA-N
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Description

Chemical Characterization: N'-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is an organic compound belonging to the class of pyrazole-hydrazone derivatives. Its molecular structure is characterized by a 3-methyl-1H-pyrazole-5-carbohydrazide core linked to a 4-bromobenzylidene group, forming a hydrazone bond . This specific architecture is of significant interest in modern medicinal and pesticide chemistry research. Research Significance and Potential Applications: While specific biological data for this exact compound may be limited, its structural framework is highly recognized in scientific literature. Pyrazole-hydrazone derivatives are frequently investigated for a broad spectrum of biological activities. These compounds often serve as key scaffolds in the development of novel antiviral agents , and are also explored for their antifungal, antibacterial, and antioxidant properties . The incorporation of the 4-bromobenzylidene moiety is a common strategy in drug discovery to influence the molecule's lipophilicity, electronic properties, and overall binding affinity to biological targets . Researchers value this compound as a building block for synthesizing more complex molecules and for studying structure-activity relationships (SAR) to optimize desired biological effects. Handling and Usage: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets and handle the compound using appropriate personal protective equipment (PPE) in a controlled laboratory environment.

Properties

Molecular Formula

C12H11BrN4O

Molecular Weight

307.15 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C12H11BrN4O/c1-8-6-11(16-15-8)12(18)17-14-7-9-2-4-10(13)5-3-9/h2-7H,1H3,(H,15,16)(H,17,18)/b14-7+

InChI Key

QMBZBTAHYJFDRP-VGOFMYFVSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process can be summarized as follows:

    Reactants: 4-bromobenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide.

    Solvent: Ethanol.

    Conditions: Reflux for several hours.

    Product Isolation: The product is typically isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The bromine atom in the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

N’-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with biological macromolecules.

    Biological Studies: It is used in studies involving enzyme inhibition and protein binding.

    Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The hydrazone moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Bromobenzylidene)-2-hydroxybenzohydrazide
  • N’-(4-Bromobenzylidene)-4-methyl-benzenesulfonamide
  • 4-(4-Bromobenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one

Uniqueness

N’-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the pyrazole ring, which can confer additional biological activities and binding properties compared to other hydrazone derivatives. The combination of the bromobenzylidene and pyrazole moieties provides a distinct structural framework that can be exploited for various applications in medicinal and material sciences.

Biological Activity

N'-(4-Bromobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by various studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H16BrN4O
  • Molecular Weight : 396.24 g/mol
  • CAS Number : 306758-12-3

The presence of the bromine atom in the benzylidene moiety is believed to enhance its reactivity and biological interactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance, research involving various cancer cell lines has shown that this compound can significantly reduce cell viability, indicating potential as a chemotherapeutic agent.

Case Study: A549 Cell Line

In a study assessing the cytotoxic effects of several pyrazole derivatives, this compound was tested against the A549 human lung adenocarcinoma cell line. The results indicated:

  • Cell Viability Reduction : The compound reduced A549 cell viability by approximately 67% at a concentration of 100 µM.
  • Comparison with Standard Treatments : Its efficacy was comparable to that of cisplatin, a widely used chemotherapy drug.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens.

In Vitro Studies

The compound was tested against Gram-positive and Gram-negative bacteria, revealing:

  • Activity Against Staphylococcus aureus : Demonstrated significant antimicrobial effects against multidrug-resistant strains.
  • Lack of Activity Against Gram-negative Bacteria : No significant antimicrobial activity was observed against Gram-negative pathogens like E. coli and Pseudomonas aeruginosa.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may involve:

  • Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells, contributing to its anticancer effects.

Table 1: Biological Activity Summary

Activity TypeCell Line/PathogenEffectConcentration TestedReference
AnticancerA549 (Lung Cancer)67% Viability Reduction100 µM
AntimicrobialStaphylococcus aureusSignificant ActivityVariable
AntimicrobialE. coliNo Significant ActivityVariable

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